4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one
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Overview
Description
Azepane, also known as hexahydroazepine or hexamethyleneimine, is an organic compound with the molecular formula (CH₂)₆NH. It is a colorless liquid and a cyclic secondary amine. Azepane is a precursor to several drugs and pesticides and is known for its unique seven-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane can be synthesized through various methods. One common method involves the partial hydrogenolysis of hexamethylene diamine . Another approach is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . Additionally, azepane can be prepared from bicyclic halogenated aminocyclopropane derivatives through ring-opening reactions .
Industrial Production Methods: In industrial settings, azepane is typically produced by the partial hydrogenolysis of hexamethylene diamine. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Azepane undergoes various chemical reactions, including:
Oxidation: Azepane can be oxidized to form azepinone derivatives.
Reduction: Reduction reactions can convert azepane into different amine derivatives.
Substitution: Azepane reacts with 1-bromoalkanes or 1-bromoalkoxyalkanes to form tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with alkyl halides are typically carried out in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Azepinone derivatives.
Reduction: Various amine derivatives.
Substitution: Tertiary amines and quaternary azepanium salts.
Scientific Research Applications
Azepane and its derivatives have significant applications in various fields:
Chemistry: Azepane is used as a key intermediate in synthetic chemistry for the preparation of complex molecules.
Medicine: Azepane-containing drugs, such as proheptazine, are used for their analgesic properties.
Industry: Azepane is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
Azepane exerts its effects primarily through its interactions with various molecular targets. As a secondary amine, azepane can react with acids to form azepanium ions. These ions can interact with biological molecules, influencing various biochemical pathways . For example, azepane-containing drugs may act as receptor antagonists or enzyme inhibitors, modulating physiological processes .
Comparison with Similar Compounds
Azepane is unique due to its seven-membered ring structure. Similar compounds include:
Oxepane: Contains an oxygen atom in the ring.
Silepane: Contains a silicon atom in the ring.
Phosphepane: Contains a phosphorus atom in the ring.
Thiepane: Contains a sulfur atom in the ring.
Compared to these compounds, azepane’s nitrogen atom imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
20025-60-9 |
---|---|
Molecular Formula |
C22H20O3S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-phenyl-4-(4-phenylphenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C22H20O3S/c1-17(23)16-22(20-10-6-3-7-11-20)26(24,25)21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |
InChI Key |
QYFQWOTWVDVXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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